4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile
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Description
The compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, an oxazole ring, an acetyl group, a thiomorpholine ring, and a carbonitrile group . Each of these groups contributes to the overall properties of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each targeting a specific functional group . For example, the difluorophenyl group could be introduced via a halogenation reaction, and the oxazole ring could be formed via a cyclization reaction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carbonitrile group is susceptible to nucleophilic attack, and the oxazole ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups and overall structure. For instance, the presence of polar groups like carbonitrile could make the compound somewhat polar, affecting its solubility in different solvents .Future Directions
Properties
IUPAC Name |
4-[2-[2-(3,4-difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c17-13-2-1-10(5-14(13)18)16-20-11(8-23-16)6-15(22)21-3-4-24-9-12(21)7-19/h1-2,5,8,12H,3-4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECQEXGKZLUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CC2=COC(=N2)C3=CC(=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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